molecular formula C90H80N4O2S4 B3251947 2-[(2E)-2-[[16-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,13,13-tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile CAS No. 2127354-15-6

2-[(2E)-2-[[16-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,13,13-tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile

Cat. No.: B3251947
CAS No.: 2127354-15-6
M. Wt: 1377.9 g/mol
InChI Key: NPHISPRTXGOURB-KQSQOKRMSA-N
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Description

2-[(2E)-2-[[16-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,13,13-tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[99002,904,8012,19014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile is a complex organic compound with a highly intricate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of various intermediates. Each step would require specific reagents, catalysts, and conditions such as temperature and pressure control. Detailed synthetic routes would be documented in scientific literature or patents.

Industrial Production Methods

Industrial production of complex organic compounds often involves scaling up laboratory procedures. This includes optimizing reaction conditions for larger volumes, ensuring purity, and implementing cost-effective methods. Techniques such as continuous flow chemistry might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, potentially altering its electronic properties.

    Reduction: Reduction reactions could be used to modify specific functional groups within the molecule.

    Substitution: Various substitution reactions might be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The products of these reactions would depend on the specific reagents and conditions used. Detailed analysis would be required to identify and characterize these products.

Scientific Research Applications

Chemistry

    Organic Electronics: Compounds with such complex structures are often investigated for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Materials Science: They may be used to develop new materials with unique properties such as high conductivity or specific optical characteristics.

Biology and Medicine

    Pharmaceuticals: Such compounds could be studied for their potential therapeutic effects, including anti-cancer or anti-inflammatory properties.

Industry

    Catalysis: They might be used as catalysts in various industrial chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to specific proteins, altering cellular pathways, or affecting the electronic properties of materials.

Comparison with Similar Compounds

Similar Compounds

    2-[(2E)-2-[[16-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,13,13-tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile: Similar compounds might include those with slight variations in the functional groups or the overall structure.

Uniqueness

The uniqueness of this compound would be highlighted by its specific structural features, which could confer unique chemical and physical properties not found in similar compounds.

Properties

IUPAC Name

2-[(2E)-2-[[16-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,13,13-tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C90H80N4O2S4/c1-5-9-13-17-25-57-33-41-63(42-34-57)89(64-43-35-58(36-44-64)26-18-14-10-6-2)75-51-67(49-73-77(61(53-91)54-92)69-29-21-23-31-71(69)81(73)95)97-83(75)85-79(89)87-88(99-85)80-86(100-87)84-76(52-68(98-84)50-74-78(62(55-93)56-94)70-30-22-24-32-72(70)82(74)96)90(80,65-45-37-59(38-46-65)27-19-15-11-7-3)66-47-39-60(40-48-66)28-20-16-12-8-4/h21-24,29-52H,5-20,25-28H2,1-4H3/b73-49+,74-50+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHISPRTXGOURB-KQSQOKRMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=C(C4=C2C5=C(S4)C6=C(S5)C7=C(C6(C8=CC=C(C=C8)CCCCCC)C9=CC=C(C=C9)CCCCCC)C=C(S7)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)SC(=C3)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)C1=CC=C(C=C1)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=C(SC4=C3SC5=C4C(C6=C5SC(=C6)/C=C\7/C(=O)C8=CC=CC=C8C7=C(C#N)C#N)(C9=CC=C(C=C9)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=C2C=C(S1)/C=C\1/C(=O)C2=CC=CC=C2C1=C(C#N)C#N)C1=CC=C(C=C1)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H80N4O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2E)-2-[[16-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,13,13-tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile
Reactant of Route 2
Reactant of Route 2
2-[(2E)-2-[[16-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,13,13-tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile
Reactant of Route 3
Reactant of Route 3
2-[(2E)-2-[[16-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,13,13-tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile
Reactant of Route 4
2-[(2E)-2-[[16-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,13,13-tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile
Reactant of Route 5
2-[(2E)-2-[[16-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,13,13-tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-[(2E)-2-[[16-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,13,13-tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile

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